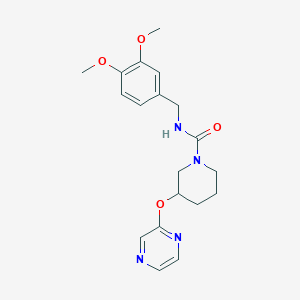![molecular formula C19H21N3O4S B2610081 2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one CAS No. 1448131-25-6](/img/structure/B2610081.png)
2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 8-azabicyclo[3.2.1]octane moiety can be synthesized via a Diels-Alder reaction, followed by functional group modifications to achieve the required stereochemistry.
Attachment of the Phenylsulfonyl Group:
A sulfonyl chloride reagent can be used to introduce the phenylsulfonyl group via a substitution reaction.
Final Assembly:
The pyridazinone core and the bicyclic system are then linked together through appropriate coupling reactions, possibly involving amide bond formation under peptide coupling conditions.
Industrial Production Methods: Scaling up for industrial production may involve optimizing each step for yield and purity, with particular attention to reaction conditions (temperature, solvent, catalysts) and purification techniques (crystallization, chromatography).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Synthesis of this compound typically involves multi-step organic synthesis. One potential pathway includes:
Formation of the Pyridazinone Core:
Starting from readily available precursors like pyridazine, the synthesis might involve nitration followed by reduction to introduce the amine functionality, which is then acylated to form the desired pyridazinone.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation:
Can undergo oxidation, particularly at the 2-methyl group to form various oxidized derivatives.
Reduction:
Reduction reactions can alter the carbonyl group to hydroxyl or amine functionalities.
Substitution:
The sulfonyl and carbonyl groups can undergo nucleophilic substitution, leading to new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Grignard reagents, alkyl halides.
Major Products:
Oxidized or reduced forms depending on the reaction conditions, with potential formation of new amine or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with various biological targets.
Medicine: Potential as a lead compound for developing new drugs, particularly in the areas of central nervous system disorders due to its azabicyclic structure.
Industry: Utilized in the creation of novel polymers or as a catalyst in certain chemical reactions.
Wirkmechanismus
This compound’s effects are generally tied to its ability to interact with specific molecular targets such as enzymes or receptors. The azabicyclic structure is often key in binding to neural receptors, potentially modulating their activity.
Pathways involved might include inhibition of enzymes like acetylcholinesterase or binding to GABA receptors, impacting neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Pyridazin-3(2H)-one
8-Azabicyclo[3.2.1]octane derivatives
Phenylsulfonyl-substituted organic molecules
Eigenschaften
IUPAC Name |
6-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-21-18(23)10-9-17(20-21)19(24)22-13-7-8-14(22)12-16(11-13)27(25,26)15-5-3-2-4-6-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTXECYAUIGZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)


![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)
![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2610011.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2610015.png)



